

# UV-Vis Spectroscopic Characterization of 5-Chloro-2-Methoxy-N-Methylaniline

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## Compound of Interest

Compound Name: *5-chloro-2-methoxy-N-methylaniline hydrochloride*

CAS No.: 1306606-86-9

Cat. No.: B1465232

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## A Comparative Technical Guide for Researchers Executive Summary & Chemical Identity

5-chloro-2-methoxy-N-methylaniline is a secondary aromatic amine. In its pure form, it typically presents as a yellow oil, distinguishing it immediately from its solid primary amine precursor (5-chloro-2-methoxyaniline).

The UV-Vis spectrum of this compound is dominated by the electronic interplay between the electron-donating methoxy (-OMe) and N-methylamino (-NHMe) groups, and the electron-withdrawing chloro (-Cl) substituent. The N-methylation induces a bathochromic (red) shift relative to the primary amine, serving as a key quality attribute (CQA) during synthesis monitoring.

Property	Specification
Chemical Name	5-chloro-2-methoxy-N-methylaniline
Common Synonyms	N-methyl-5-chloro-o-anisidine; 5-chloro-2-methoxy-N-methylbenzenamine
CAS Number	30427-11-3 (Reference)
Molecular Formula	
Molecular Weight	171.62 g/mol
Physical State	Viscous Yellow Oil
Key Chromophores	Benzene ring, Auxochromes (-NHMe, -OMe)

## Theoretical Basis of Absorption

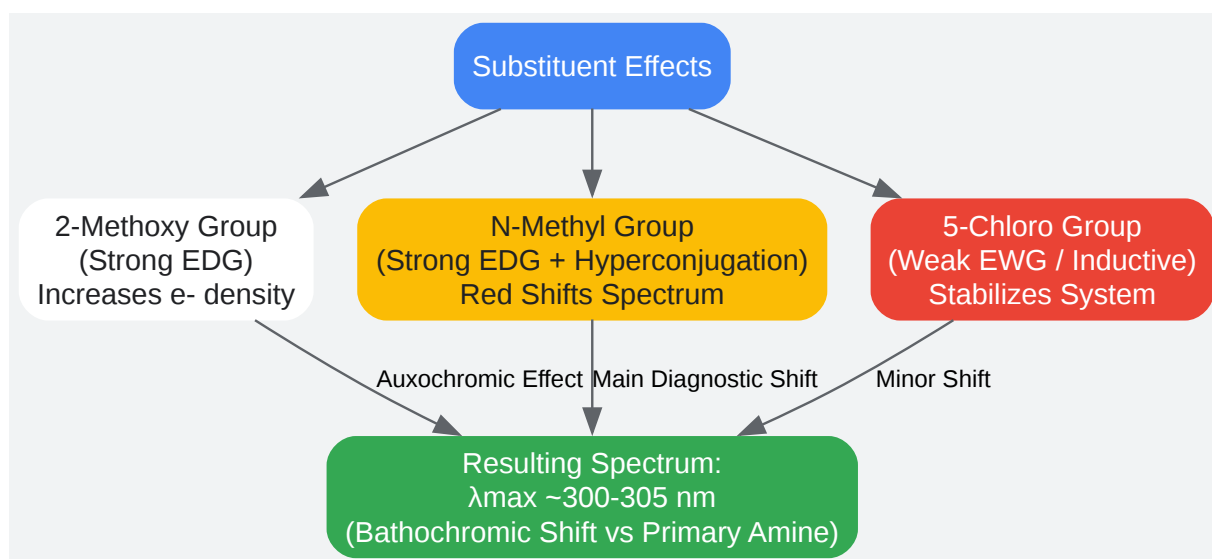
To interpret the spectrum accurately, one must understand the electronic transitions occurring within the molecule.

### Electronic Transitions

- Transition (~240–250 nm): Originating from the benzene ring system (E2 band). This high-energy band is intense but less specific for identification.
- / Charge Transfer (CT) Band (~295–310 nm): This is the diagnostic "B-band." It arises from the conjugation of the nitrogen lone pair with the aromatic ring.
  - Effect of N-Methylation: The methyl group on the nitrogen is an electron-donating group (EDG) via induction (+I). It increases the electron density on the nitrogen, raising the energy of the ground state ( ) more than the excited state, leading to a bathochromic shift (+5 to +15 nm) compared to the primary amine.

### Visualizing the Electronic Effects

The following diagram illustrates the "Push-Pull" electronic effects that define the spectral fingerprint.



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Caption: Electronic "Push-Pull" diagram showing how substituents contribute to the observed

## Comparative Analysis: Product vs. Alternatives

Distinguishing the target product from its precursors and isomers is the primary challenge.

### Table 1: Spectral Comparison Guide

Compound	Structure	Physical State	Predicted (MeOH)	Spectral Distinction
5-Cl-2-OMe-N-Me-Aniline	Target	Yellow Oil	300 – 310 nm	Red-shifted broad band; distinct oil phase.
5-Cl-2-OMe-Aniline	Precursor	White Solid	290 – 295 nm	Primary amine band (Blue-shifted vs Target).
4-Cl-2-OMe-N-Me-Aniline	Isomer	Solid/Oil	305 – 315 nm	Para-Cl substitution often extends conjugation further than Meta-Cl.
4-Chloroanisole	Impurity	Liquid	~280 nm	Lacks the auxochromic amino group; significantly blue-shifted.

Expert Insight: The shift from ~290 nm (Primary Amine) to ~305 nm (Secondary Amine) confirms the success of the N-methylation reaction. If the spectrum remains at 290 nm, the reaction is incomplete.

## Experimental Protocol: Self-Validating UV-Vis

### Workflow

This protocol uses a pH Swing Test to validate the chemical identity. By protonating the amine, you effectively "switch off" the nitrogen auxochrome, causing a predictable spectral collapse. This confirms the presence of a basic amine group.

### Reagents

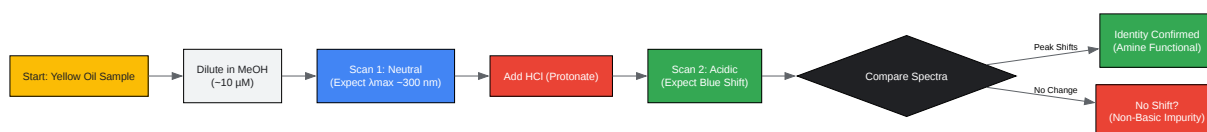
- Solvent A: HPLC-grade Methanol (Neutral).
- Solvent B: 0.1 M HCl in Methanol (Acidic).
- Blank: Pure Methanol.

## Step-by-Step Methodology

- Stock Preparation:
  - Weigh ~10 mg of the yellow oil (5-chloro-2-methoxy-N-methylaniline) into a 100 mL volumetric flask.
  - Note: The oil is viscous; use a back-weighing technique for accuracy.
  - Dissolve in Methanol to mark. (Conc: ~0.1 mg/mL).
- Working Solution (Dilution):
  - Dilute 1 mL of Stock into 50 mL Methanol. Final Conc: ~2 µg/mL (approx. M).
  - Target Absorbance: 0.6 – 0.8 AU at .
- Neutral Scan (Baseline):
  - Blank the spectrophotometer with Methanol.
  - Scan the Working Solution from 200 nm to 400 nm.
  - Observe: Distinct peak at ~300-305 nm.
- Acidic Scan (Validation):
  - Add 2 drops of 1 M HCl to the cuvette (or use Solvent B for dilution). Mix.
  - Scan again.

- Observe: The peak at ~300 nm should disappear or drastically blue-shift (hypsochromic shift) to <280 nm.
- Mechanism:[1]
  - . The lone pair is now bonded to a proton and cannot participate in resonance.

## Workflow Diagram



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Caption: The "pH Swing" validation workflow ensures the signal comes from the target amine.

## Data Interpretation & Troubleshooting

Observation	Diagnosis	Corrective Action
is ~290 nm	Sample is likely the primary amine (starting material).	Check reaction completion (TLC/HPLC).
No shift upon acidification	Analyte is not an amine (e.g., Nitro- precursor).	Confirm structure with IR (look for Nitro bands).
Absorbance > 1.5 AU	Concentration too high (Detector saturation).	Dilute sample 1:10 and rescan.
Yellow color persists in acid	Potential oxidation products (Quinones).	Check purity; fresh distillation may be required.

## References

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